5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
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Overview
Description
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 3rd position, and a 2-(2-methoxyethoxy) group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-(2-methoxyethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine
- 3-Methoxy-2-(2-methoxyethoxy)pyridine
- 5-Bromo-3-chloro-2-(2-methoxyethoxy)pyridine
Comparison: 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is unique due to the presence of both bromine and methoxyethoxy groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-methoxypyridine, the additional methoxyethoxy group enhances its solubility and potential interactions with biological targets. In contrast to 3-Methoxy-2-(2-methoxyethoxy)pyridine, the bromine atom increases its reactivity and suitability for substitution reactions.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGZOYUJLUWES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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